molecular formula C28H26N6O3 B11284236 8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B11284236
M. Wt: 494.5 g/mol
InChI Key: XATVWBKNYXZDTI-UHFFFAOYSA-N
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Description

8-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, and a triazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves multiple steps, typically starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly through continuous flow chemistry techniques or parallel solid-phase synthesis .

Chemical Reactions Analysis

Types of Reactions

8-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving piperazine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Possible use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 8-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is not well-documented. based on its structure, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperazine ring is known to interact with serotonin receptors, suggesting potential neuropharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is unique due to its triazoloquinazoline core, which is not commonly found in other piperazine derivatives. This unique structure may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C28H26N6O3

Molecular Weight

494.5 g/mol

IUPAC Name

8-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C28H26N6O3/c1-18-4-3-5-19(16-18)25-26-29-27(35)23-11-6-20(17-24(23)34(26)31-30-25)28(36)33-14-12-32(13-15-33)21-7-9-22(37-2)10-8-21/h3-11,16-17,31H,12-15H2,1-2H3

InChI Key

XATVWBKNYXZDTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=CC=C(C=C6)OC

Origin of Product

United States

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